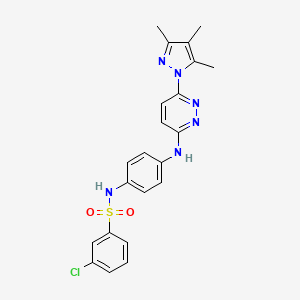
3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
作用機序
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the same or similar biological entities involved in these diseases.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antileishmanial and antimalarial agents, it’s likely that it interacts with its targets in a similar manner . This could involve binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of the pathogen.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it’s likely that it interferes with the metabolic pathways essential for the survival and replication of the pathogens .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed exhibits antileishmanial and antimalarial activities, it could lead to the death of the pathogens, thereby alleviating the symptoms of the diseases .
特性
IUPAC Name |
3-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2S/c1-14-15(2)27-29(16(14)3)22-12-11-21(25-26-22)24-18-7-9-19(10-8-18)28-32(30,31)20-6-4-5-17(23)13-20/h4-13,28H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZZPDHEVWXBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2904805.png)
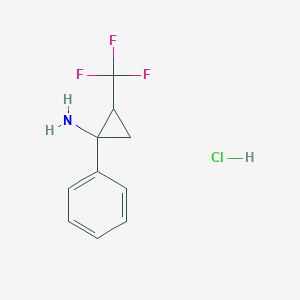
![methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2904808.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)
![2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide](/img/structure/B2904813.png)
![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)
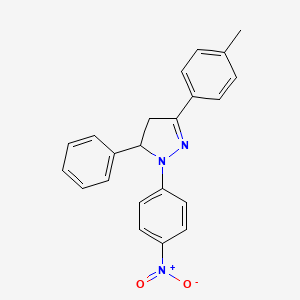

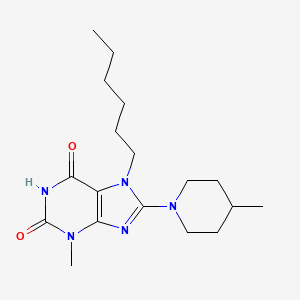
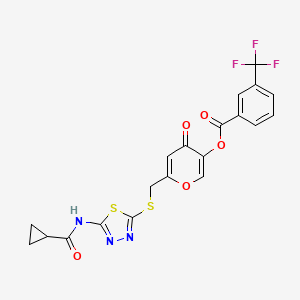
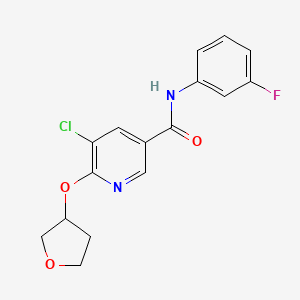
![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)
